molecular formula C15H21N3O2 B7576130 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide

1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide

Cat. No. B7576130
M. Wt: 275.35 g/mol
InChI Key: FTTPLXFEAKZNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide, also known as MPAC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidine carboxamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition by 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide leads to changes in gene expression patterns, resulting in various biochemical and physiological effects.
Biochemical and physiological effects:
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of neuroinflammation, and the modulation of synaptic plasticity in the brain. It has also been found to have anti-inflammatory properties and to be involved in the regulation of cell cycle progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in lab experiments is its ability to selectively inhibit HDAC activity, which allows for the study of specific gene expression patterns. However, one limitation of using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for the use of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in scientific research. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide. Another area of interest is the investigation of the role of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in the regulation of epigenetic modifications and its potential therapeutic applications in the treatment of various diseases. Additionally, further studies are needed to explore the potential toxicity of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide and to develop strategies to mitigate its adverse effects.
Conclusion:
In conclusion, 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit HDAC activity and its potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves the regulation of gene expression patterns, resulting in various biochemical and physiological effects. While there are advantages and limitations to using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in lab experiments, there are several future directions for its use in scientific research.

Synthesis Methods

1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of N-methylpyrrolidine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-phenylalanine methyl ester. The product obtained is then treated with ammonia to yield 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide.

Scientific Research Applications

1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide has been used in various scientific research studies, including those related to drug discovery, neuroscience, and cancer research. It has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease, as well as in the treatment of various types of cancer.

properties

IUPAC Name

1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-17-15(20)13-8-5-9-18(13)14(19)10-12(16)11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10,16H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTPLXFEAKZNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1C(=O)CC(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide

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